molecular formula C16H16Cl2N2O B11075266 (3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone

(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone

Cat. No.: B11075266
M. Wt: 323.2 g/mol
InChI Key: HZTFVHICSJJCMC-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry research . The structure of this compound includes a pyrrole ring fused with a pyrazine ring, along with a dichlorophenyl group and a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including (3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone, typically involves several steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. the exact mechanisms are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16Cl2N2O

Molecular Weight

323.2 g/mol

IUPAC Name

(3,4-dichlorophenyl)-(1,6-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone

InChI

InChI=1S/C16H16Cl2N2O/c1-10-3-6-15-11(2)20(8-7-19(10)15)16(21)12-4-5-13(17)14(18)9-12/h3-6,9,11H,7-8H2,1-2H3

InChI Key

HZTFVHICSJJCMC-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=C(N2CCN1C(=O)C3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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